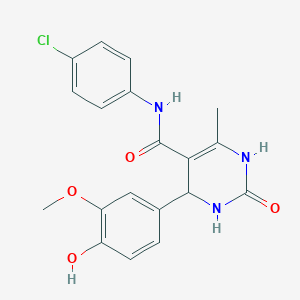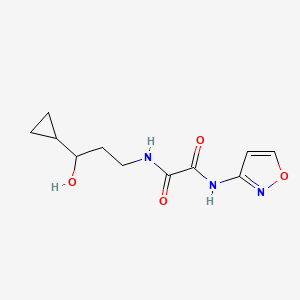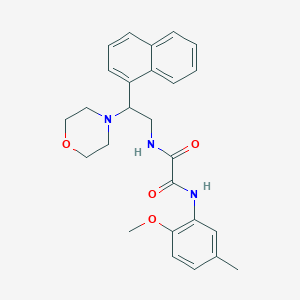
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-1 Receptor Antagonism and Neuropathic Pain
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, due to its structural similarity to certain sigma-1 receptor antagonists, may have potential applications in the treatment of neuropathic pain. Sigma-1 receptor antagonists like E-52862 (S1RA) have shown efficacy in alleviating sensory signs of diabetic neuropathy in animal models, suggesting a possible area of application for related compounds in pain management and diabetic neuropathy treatment (Paniagua et al., 2016).
Antiproliferative Activity and Cancer Research
Compounds structurally related to N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide have been investigated for their antiproliferative activity, particularly in cancer research. Studies have shown that certain naphthalene compounds demonstrate significant antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Interaction with Biological Macromolecules
Research into the interaction of fluorescent probes with bovine serum albumin (BSA) has provided insights into the binding affinity and quenching mechanisms of similar naphthalene-derived compounds. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, including their distribution, binding, and activity within the biological systems (Ghosh et al., 2016).
Antimicrobial Applications
The synthesis and characterization of compounds containing naphthalene and morpholine groups have shown antimicrobial activity against various bacterial species. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria, contributing to the field of infectious diseases (Ranjith et al., 2014).
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-18-10-11-24(32-2)22(16-18)28-26(31)25(30)27-17-23(29-12-14-33-15-13-29)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSCOVFLNXZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
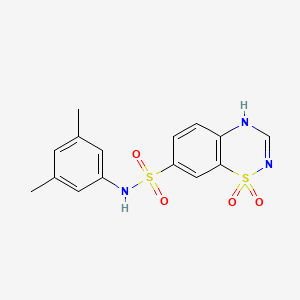
![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2585186.png)
![3-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2585190.png)
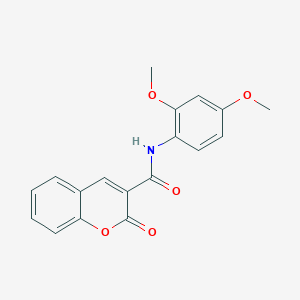
![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)
![3-(((4-(Thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2585198.png)
